

Long-Term Efficacy of Strontium Ranelate Versus Placebo: A Comparative Guide

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Compound of Interest

Compound Name: Strontium Ranelate (Standard)

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This guide provides a comprehensive comparison of the long-term efficacy of strontium ranelate versus placebo for the treatment of postmenopausal osteoporosis. The data presented is primarily derived from two pivotal, large-scale, randomized, double-blind, placebo-controlled phase 3 clinical trials: the Spinal Osteoporosis Therapeutic Intervention (SOTI) study and the Treatment of Peripheral Osteoporosis (TROPOS) study. Further long-term data from open-label extensions of these trials are also included.

Data Presentation: Efficacy in Fracture Prevention and Bone Mineral Density

The long-term efficacy of strontium ranelate in reducing the risk of vertebral and non-vertebral fractures, as well as its impact on bone mineral density (BMD), has been consistently demonstrated in clinical trials.

Vertebral Fracture Efficacy

The SOTI trial was specifically designed to assess the efficacy of strontium ranelate in reducing the risk of new vertebral fractures.^[1] The study demonstrated a significant and sustained reduction in vertebral fracture risk over several years.

Time Point	Relative Risk Reduction (RRR) vs. Placebo	95% Confidence Interval (CI)	p-value	Reference
1 Year	49%	0.36 - 0.74	<0.001	[1]
3 Years	41%	0.48 - 0.73	<0.001	[1]
4 Years	33%	0.55 - 0.81	<0.001	[2]

Non-Vertebral and Hip Fracture Efficacy

The TROPOS study evaluated the efficacy of strontium ranelate in preventing non-vertebral fractures.[\[1\]](#) The trial showed a significant reduction in the risk of all non-vertebral fractures and a notable reduction in hip fractures in a high-risk subgroup.[\[1\]](#)

Fracture Type	Time Point	Relative Risk Reduction (RRR) vs. Placebo	95% Confidence Interval (CI)	p-value	Reference
All Non-Vertebral	3 Years	16%	0.702 - 0.995	0.04	[1]
Major Non-Vertebral ¹	3 Years	19%	Not Reported	0.031	[3]
Hip (High-Risk Subgroup ²)	3 Years	36%	0.412 - 0.997	0.046	[1]
All Non-Vertebral	5 Years	15%	0.73 - 0.99	Not Reported	[4]
Hip (High-Risk Subgroup ²)	5 Years	43%	0.33 - 0.97	Not Reported	[4]

¹ Includes hip, wrist, pelvis and sacrum, ribs and sternum, clavicle, and humerus. ² Women aged ≥ 74 years with a femoral neck BMD T-score ≤ -2.4 (NHANES reference).

Bone Mineral Density (BMD)

Both the SOTI and TROPOS trials demonstrated a significant and progressive increase in BMD at various sites in patients treated with strontium ranelate compared to placebo.

Site	Time Point	Mean Increase from Baseline (Strontium Ranelate)	Mean Change from Baseline (Placebo)	Between-Group Difference	p-value	Reference
Lumbar Spine	3 Years (SOTI)	+14.4%	-1.3%	15.7%	<0.001	[1] [5]
Femoral Neck	3 Years (SOTI)	+8.3%	Not Reported	8.3%	<0.001	[1] [5]
Femoral Neck	3 Years (TROPOS)	+8.2%	Not Reported	Not Reported	<0.001	[3]
Total Hip	3 Years (TROPOS)	+9.8%	Not Reported	Not Reported	<0.001	[3]

Open-label extension studies have shown that the increase in BMD is sustained for up to 8 years of continuous treatment with strontium ranelate.[\[6\]](#)

Experimental Protocols

The SOTI and TROPOS trials were multicenter, randomized, double-blind, placebo-controlled studies.[\[1\]](#)

Study Population

- SOTI: Enrolled 1,649 postmenopausal women with established osteoporosis, defined as having at least one prevalent vertebral fracture and a lumbar spine BMD ≤ 0.840 g/cm². The average age of participants was 70 years.[\[1\]](#)[\[7\]](#)
- TROPOS: Enrolled 5,091 postmenopausal women with osteoporosis, defined by a femoral neck BMD of ≤ 0.600 g/cm². Participants were aged 74 years or older, or between 70 and 74 years with at least one additional risk factor for fracture. The average age was 74 years.[\[1\]](#)[\[7\]](#)

Treatment

Participants in both trials were randomly assigned to receive either 2 g/day of strontium ranelate orally or a matching placebo.[\[7\]](#) All participants also received calcium and vitamin D supplementation throughout the study period.[\[5\]](#)

Fracture Assessment

- Vertebral Fractures: Assessed annually via lateral spinal radiographs. New fractures were identified using a semi-quantitative method developed by Genant, which grades vertebral deformities based on the reduction in vertebral height.[\[2\]](#)[\[5\]](#)[\[8\]](#)
- Non-Vertebral Fractures: All non-vertebral fractures, except those of the skull, jaw, face, fingers, and toes, were recorded and adjudicated by a central committee. Fractures were confirmed by radiological reports or other appropriate medical documentation.[\[9\]](#)

Bone Mineral Density Measurement

BMD was measured at the lumbar spine, femoral neck, and total hip at baseline and at 6-month intervals using dual-energy X-ray absorptiometry (DXA).[\[5\]](#)

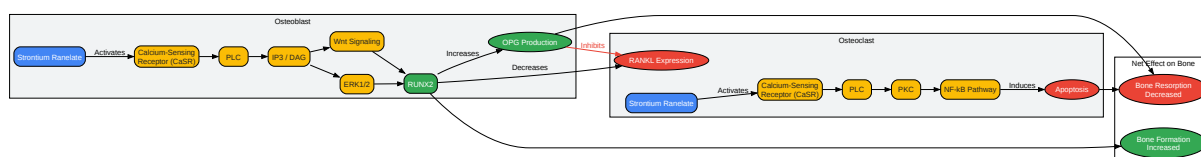
Statistical Analysis

The primary efficacy analysis for both trials was based on the intent-to-treat (ITT) population. The incidence of new fractures between the strontium ranelate and placebo groups was compared using survival analysis methods, and relative risks were calculated.[\[1\]](#)[\[3\]](#)

Mandatory Visualization

Signaling Pathways of Strontium Ranelate

Strontium ranelate exerts a dual mechanism of action, simultaneously stimulating bone formation and inhibiting bone resorption. This is achieved through the modulation of several signaling pathways in bone cells.

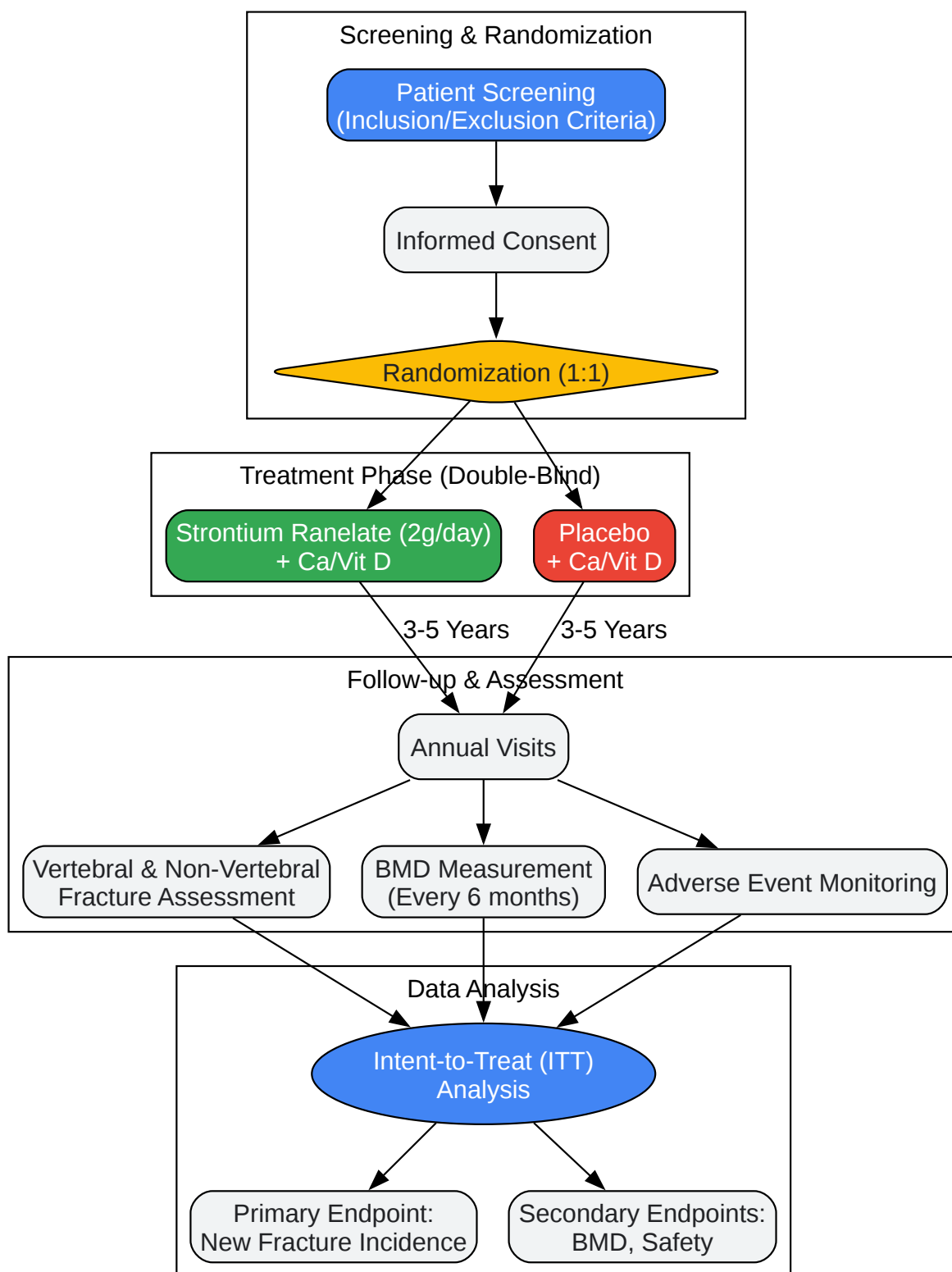


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Caption: Signaling pathways of strontium ranelate in bone cells.

Experimental Workflow of SOTI and TROPOS Trials

The general workflow of the pivotal phase 3 clinical trials for strontium ranelate followed a structured, multi-year protocol.



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Caption: General experimental workflow of the SOTI and TROPOS trials.

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